1-(5-Methoxy-1H-indol-2-yl)-1-propanone
Description
1-(5-Methoxy-1H-indol-2-yl)-1-propanone is a synthetic indole-derived compound featuring a propanone (ketone) group at the indole’s 2-position and a methoxy substituent at the 5-position of the indole ring. It is primarily studied in the context of melatonin receptor ligand development due to its structural similarity to melatonin, a hormone regulating circadian rhythms . The compound is synthesized via multi-step reactions, including condensation and cyclization processes, and serves as a critical intermediate for analytical method development to detect contaminants in melatonin preparations . Its crystal structure, resolved using X-ray crystallography, reveals a planar indole system with the propanone moiety oriented perpendicularly, influencing its receptor-binding properties .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(5-methoxy-1H-indol-2-yl)propan-1-one |
InChI |
InChI=1S/C12H13NO2/c1-3-12(14)11-7-8-6-9(15-2)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3 |
InChI Key |
YIAQKEBIRYKMRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(N1)C=CC(=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of 1-(5-Methoxy-1H-indol-2-yl)-1-propanone and Analogues
Key Observations :
- The title compound’s indole-methoxy-propanone scaffold distinguishes it from cathinone derivatives (e.g., 3-MMC), which feature a β-keto-amphetamine structure .
- Unlike dihydrochalcones (e.g., compound 2 in ), the title compound lacks a second aromatic ring but shares methoxy groups that enhance lipophilicity and receptor affinity .
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Key Observations :
- The title compound’s molecular weight (~215 g/mol) and moderate LogP (~2.1) suggest favorable bioavailability compared to bulkier analogues like the dihydrochalcone derivatives (e.g., compound 2 in , MW 386.4) .
Pharmacological and Functional Comparisons
- Melatonin Receptor Affinity: The title compound’s indole-propanone structure mimics melatonin’s core, enabling interactions with MT1/MT2 receptors. In contrast, cathinone derivatives (e.g., 3-MMC) target monoamine transporters (e.g., dopamine, serotonin), inducing psychoactive effects .
- Psychoactivity vs.
Key Observations :
- The title compound’s synthesis relies on indole functionalization, whereas cathinones (e.g., 3-MMC) are synthesized via reductive amination of β-keto precursors .
- X-ray crystallography () and advanced NMR techniques are critical for resolving the stereoelectronic effects of substituents in indole derivatives.
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